2-(Trifluoroacetyl)cycloheptanone
Overview
Description
2-(Trifluoroacetyl)cycloheptanone is a chemical compound with the molecular formula C9H11F3O2 . It is commonly used as a building block in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-(Trifluoroacetyl)cycloheptanone is represented by the linear formula C9H11F3O2 . The InChI code for this compound is 1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 .Physical And Chemical Properties Analysis
2-(Trifluoroacetyl)cycloheptanone has a molecular weight of 208.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications
-
Synthesis of Trifluoromethylpyridines
- Application Summary : 2-(Trifluoroacetyl)cycloheptanone is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of trifluoromethylpyridines using 2-(Trifluoroacetyl)cycloheptanone as a starting material .
- Results or Outcomes : Trifluoromethylpyridines have found wide application in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
-
- Application Summary : Trifluoroacetyl-tripeptide-2, a derivative of 2-(Trifluoroacetyl)cycloheptanone, was evaluated for its anti-wrinkle and anti-sagging effects .
- Methods of Application : The peptide was applied topically in two in vivo split face studies .
- Results or Outcomes : The studies targeted skin firmness, elasticity, and viscoelasticity .
-
Intermediate in Organic Synthesis
- Application Summary : Cycloheptanone serves as a valuable intermediate in the synthesis of various complex organic molecules .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cycloheptanone as a starting material in organic synthesis .
- Results or Outcomes : The use of cycloheptanone in organic synthesis can lead to the production of a wide range of organic compounds .
-
Perfumery and Flavoring
- Application Summary : With its mild, sweet odor, cycloheptanone is occasionally used in the formulation of certain perfumes and flavors .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cycloheptanone in the formulation of perfumes and flavors .
- Results or Outcomes : The use of cycloheptanone in perfumery and flavoring can contribute to the creation of unique scents and tastes .
-
Solvent
- Application Summary : The polar nature of the ketone group in cycloheptanone allows it to act as a solvent for many organic compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cycloheptanone as a solvent in various industrial applications .
- Results or Outcomes : The use of cycloheptanone as a solvent can facilitate various industrial processes .
- Ring Expansion of Cyclohexanone
- Application Summary : Cycloheptanone can be synthesized via the ring expansion of cyclohexanone .
- Methods of Application : The process involves the reaction of cyclohexanone with diazomethane to form a seven-membered ring .
- Results or Outcomes : This method provides an effective way to synthesize cycloheptanone, which can then be used in various applications as mentioned earlier .
Safety And Hazards
properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cycloheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLGLZRZCXLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426031 | |
Record name | 2-(trifluoroacetyl)cycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoroacetyl)cycloheptanone | |
CAS RN |
82726-77-0 | |
Record name | 2-(trifluoroacetyl)cycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.